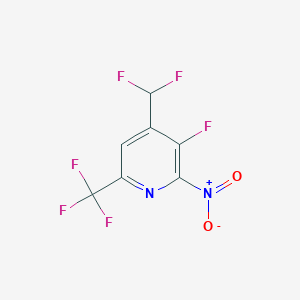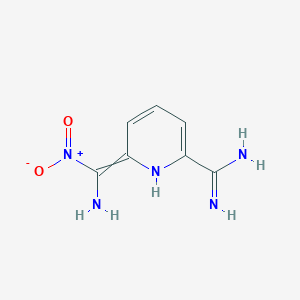
Quinolin-4-ylmethanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4-ylmethanamine oxalate is a compound that belongs to the class of heterocyclic aromatic organic compounds It is derived from quinoline, which is a fundamental structure in many biologically active molecules Quinoline itself is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-4-ylmethanamine oxalate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.
For the specific preparation of quinolin-4-ylmethanamine, the quinoline derivative can be reacted with formaldehyde and a reducing agent to introduce the methanamine group. The resulting compound is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using the aforementioned synthetic routes. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-ylmethanamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-ylmethanone.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolin-4-ylmethanone, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Quinolin-4-ylmethanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of malaria and other infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-4-ylmethanamine oxalate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit the enzyme heme polymerase, which is crucial for the survival of the malaria parasite.
Comparison with Similar Compounds
Quinolin-4-ylmethanamine oxalate can be compared with other quinoline derivatives such as chloroquine and quinine. These compounds share a similar quinoline backbone but differ in their functional groups and specific activities. This compound is unique in its specific functionalization, which can impart different biological activities and chemical reactivity.
List of Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Quinoline: The parent compound from which many derivatives are synthesized.
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
oxalic acid;quinolin-4-ylmethanamine |
InChI |
InChI=1S/C10H10N2.C2H2O4/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;3-1(4)2(5)6/h1-6H,7,11H2;(H,3,4)(H,5,6) |
InChI Key |
MMANXUYIBXPGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![2-Amino-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11785211.png)

![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)

![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)







![Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11785283.png)
